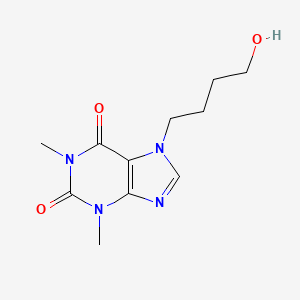

7-(4-Hydroxybutyl)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione

Description

7-(4-Hydroxybutyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a methylxanthine derivative structurally related to theophylline (1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione), a well-known bronchodilator . The compound features a 4-hydroxybutyl substituent at the 7-position of the purine core, distinguishing it from other analogs. This substitution introduces a polar hydroxyl group, which may enhance aqueous solubility and influence pharmacokinetic properties compared to more lipophilic derivatives.

Properties

CAS No. |

88338-92-5 |

|---|---|

Molecular Formula |

C11H16N4O3 |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

7-(4-hydroxybutyl)-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C11H16N4O3/c1-13-9-8(10(17)14(2)11(13)18)15(7-12-9)5-3-4-6-16/h7,16H,3-6H2,1-2H3 |

InChI Key |

KPFQHJNTWKDPPF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCCO |

Origin of Product |

United States |

Biological Activity

7-(4-Hydroxybutyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a derivative of purine that exhibits significant biological activity. This compound is structurally related to theophylline and other methylxanthines, which are known for their pharmacological effects on the cardiovascular and respiratory systems. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound primarily stems from its ability to inhibit phosphodiesterase (PDE) enzymes. By inhibiting PDEs, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in various cellular processes:

- Vasodilation : Elevated cAMP levels lead to relaxation of vascular smooth muscle, enhancing blood flow.

- Anti-inflammatory Effects : Increased cAMP inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.

- Improved Erythrocyte and Leukocyte Function : The compound has been shown to enhance the deformability of red blood cells and improve leukocyte responses.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a rapid absorption and metabolism. Key parameters include:

| Parameter | Value |

|---|---|

| Maximum Concentration (Cmax) | 272 - 1607 ng/mL |

| Time to Maximum Concentration (tmax) | 0.29 - 0.41 h |

| Area Under Curve (AUC) | 193 - 1229 ng*h/mL |

| Elimination Half-life | 0.39 - 0.84 h |

In Vitro Studies

In vitro studies have demonstrated that this compound can modulate adenosine receptor function. Specifically, it enhances the response of A2A receptors to adenosine, leading to increased cAMP levels independent of PDE inhibition. This suggests a dual mechanism of action that could be beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD).

Case Studies

- Asthma Management : A clinical study involving patients with moderate asthma showed that administration of this compound resulted in significant improvements in lung function and reduced frequency of asthma attacks. The study highlighted its potential as an adjunct therapy alongside traditional bronchodilators.

- Peripheral Vascular Disease : In a randomized trial with patients suffering from peripheral artery disease, treatment with the compound improved walking distance and reduced claudication symptoms due to enhanced blood flow.

Toxicology

While the therapeutic potential is significant, safety assessments have indicated potential toxicity at high doses. In animal studies:

- Maternal toxicity was observed in pregnant mice at doses exceeding 282 mg/kg body weight.

- Developmental toxicity was noted with reduced litter sizes at higher concentrations.

Comparison with Similar Compounds

Table 1: Comparison of Structural and Functional Features

Substituent Effects on Physicochemical Properties

- Polarity and Solubility : The 4-hydroxybutyl group in the target compound introduces a terminal hydroxyl group, likely improving water solubility compared to lipophilic substituents like benzyl (Compound 6) or fluorobenzyl (). This contrasts with doxophylline’s dioxolane ring, which balances polarity and metabolic stability.

- Thermal Stability : Derivatives with rigid substituents (e.g., adamantyl in 4f) exhibit higher melting points (>190°C), whereas flexible chains (e.g., hydroxybutyl) may lower crystallinity.

Pharmacological Implications

- Bronchodilation: Doxophylline’s clinical efficacy suggests that oxygen-rich substituents enhance bronchodilatory effects. The target compound’s hydroxybutyl group may similarly modulate adenosine receptor binding, a key mechanism of methylxanthines.

- Enzyme Inhibition : Propargyl derivatives (e.g., Compound 67) show acetylcholinesterase inhibition, while adamantyl-carboxamide analogs (4f) target viral proteases. The hydroxybutyl chain’s role in enzyme interactions remains speculative but merits exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.